molecular formula C13H8BrFN2 B13662575 6-Bromo-2-(2-fluorophenyl)imidazo[1,2-a]pyridine

6-Bromo-2-(2-fluorophenyl)imidazo[1,2-a]pyridine

Cat. No.: B13662575
M. Wt: 291.12 g/mol
InChI Key: WIERVJWCSZUKSW-UHFFFAOYSA-N
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Description

6-Bromo-2-(2-fluorophenyl)imidazo[1,2-a]pyridine is a halogenated heterocyclic compound featuring a bromine atom at position 6 and a 2-fluorophenyl group at position 2 of the imidazo[1,2-a]pyridine core. This scaffold is pharmacologically significant due to its structural similarity to marketed drugs like zolimidine (anti-ulcer) and zolpidem (hypnotic) . The bromine atom enhances electrophilic reactivity, enabling further functionalization, while the fluorophenyl group contributes to metabolic stability and electronic modulation .

Properties

Molecular Formula

C13H8BrFN2

Molecular Weight

291.12 g/mol

IUPAC Name

6-bromo-2-(2-fluorophenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C13H8BrFN2/c14-9-5-6-13-16-12(8-17(13)7-9)10-3-1-2-4-11(10)15/h1-8H

InChI Key

WIERVJWCSZUKSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CN3C=C(C=CC3=N2)Br)F

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 6-Bromo-2-(2-fluorophenyl)imidazo[1,2-a]pyridine generally follows a two-step approach:

  • Step 1: Formation of the 6-bromoimidazo[1,2-a]pyridine core.
  • Step 2: Introduction of the 2-(2-fluorophenyl) substituent at the 2-position via cyclization with an appropriate fluorinated phenacyl derivative.

Synthesis of 6-Bromoimidazo[1,2-a]pyridine Core

A patented method describes the synthesis of 6-bromoimidazo[1,2-a]pyridine via cyclization of 2-amino-5-bromopyridine with monochloroacetaldehyde in aqueous solution under alkaline conditions. Key details include:

  • Reactants: 2-amino-5-bromopyridine and 40% aqueous monochloroacetaldehyde.
  • Alkali: Sodium bicarbonate, sodium hydroxide, triethylamine, or sodium carbonate.
  • Solvents: Water, ethanol, methanol, or Virahol.
  • Reaction Conditions: Stirring at 25–55 °C for 2–24 hours.
  • Workup: Concentration, ethyl acetate extraction, water washing, drying over anhydrous sodium sulfate, rotary evaporation.
  • Purification: Recrystallization from ethyl acetate/normal hexane (1:1 v/v).
  • Yield: Approximately 72% with high purity.
  • Physical Properties: Off-white crystals, melting point 76.5–78.0 °C.

Reaction Scheme Summary:

Parameter Details
Starting Material 2-Amino-5-bromopyridine (51.9 g, 300 mmol)
Reagent 40% Monochloroacetaldehyde aqueous solution (70.7 g, 360 mmol)
Base Sodium bicarbonate (30.2 g, 360 mmol)
Solvent Ethanol (66.9 g)
Temperature 55 °C
Reaction Time 5 hours
Yield 72.0%
Product Form Off-white crystalline solid

This method is advantageous due to mild reaction conditions, ease of handling, and consistent product quality with high purity.

Alternative Synthetic Routes

Other reported synthetic methods for imidazo[1,2-a]pyridines include:

However, these methods are generally more complex or less direct for this compound synthesis compared to the above two-step approach.

Summary Table of Preparation Methods

Step Method Description Key Reagents/Conditions Yield (%) Advantages References
1 Cyclization of 2-amino-5-bromopyridine with monochloroacetaldehyde under alkaline conditions 2-Amino-5-bromopyridine, 40% monochloroacetaldehyde, NaHCO3, ethanol, 55 °C, 5 h ~72 Mild conditions, high purity
2 DBU-catalyzed cyclization of 2-amino-5-bromopyridine with 2-fluorophenacyl bromide in aqueous ethanol DBU, aqueous ethanol (1:1), room temp, <24 h 72–79 Green solvent, room temp, scalable
Alt. Metal-catalyzed cross-coupling reactions Various metal catalysts, halogenated intermediates Variable Versatile but more complex

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(2-fluorophenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.

    Cyclization Reactions: The imidazo[1,2-a]pyridine core can participate in cyclization reactions, forming more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions vary depending on the desired transformation but often involve heating and the use of solvents such as ethanol or water.

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can have enhanced biological activities and applications in medicinal chemistry.

Mechanism of Action

The mechanism of action of 6-Bromo-2-(2-fluorophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity. The compound can modulate various biological pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Enzyme Inhibition
  • Acetylcholinesterase (AChE) Inhibition :
    • Compound 2h (6-substituted with methyl at R4, biphenyl side chain) showed IC₅₀ = 79 µM, highlighting the importance of substituent position .
    • The target compound’s 2-fluorophenyl group may enhance π-π stacking with AChE’s peripheral anionic site, though activity depends on additional functionalization .
  • Butyrylcholinesterase (BChE) Inhibition :
    • 2j (3,4-dichlorophenyl side chain) exhibited IC₅₀ = 65 µM, suggesting electron-withdrawing groups improve BChE affinity . The fluorophenyl group in the target compound could offer similar effects .
Receptor Binding
  • MCH1R Antagonism: Methyl substitution at position 3 significantly improves MCH1R binding (e.g., ).

Pharmacokinetic and Solubility Profiles

  • Aqueous Solubility : The 2-fluorophenyl group likely improves solubility compared to dichlorophenyl analogs (e.g., logP = 3.4 for piperazinylmethyl derivative vs. >4 for dichlorophenyl) .
  • Metabolic Stability: Fluorine’s electronegativity reduces oxidative metabolism, extending half-life relative to non-fluorinated analogs .

Biological Activity

6-Bromo-2-(2-fluorophenyl)imidazo[1,2-a]pyridine is a compound within the imidazo[1,2-a]pyridine class, known for its diverse biological activities. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potential.

  • Molecular Formula : C13H8BrFN2
  • Molecular Weight : 291.12 g/mol
  • CAS Number : 1536597-97-3

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions. Recent studies have utilized ultrasound-assisted synthesis methods to enhance yields and reduce reaction times. For instance, the combination of 2-aminopyridine and various bromoacetophenone derivatives has been effective in producing this compound with high efficiency and purity .

Antimycobacterial Activity

One of the most significant areas of research surrounding this compound is its antimycobacterial activity . A study evaluated a series of imidazo[1,2-a]pyridine derivatives for their efficacy against Mycobacterium tuberculosis. The results indicated that compounds with halogen substitutions, including bromine, exhibited notable anti-tubercular properties. Specifically, derivatives demonstrated minimum inhibitory concentrations (MICs) ranging from 0.05 to 100 μg/mL, with some compounds being significantly more potent than standard treatments like ethambutol .

Antibacterial Activity

In addition to its antimycobacterial effects, this compound has shown potential as an antibacterial agent . Research indicates that nitrogen heterocycles similar to this compound possess strong antibacterial properties against both Gram-positive and Gram-negative bacteria. The presence of fluorine and bromine substituents enhances the antibacterial activity by influencing the compound's interaction with bacterial cell membranes .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways essential for bacterial survival.
  • Disruption of Membrane Integrity : Its lipophilic nature allows it to integrate into bacterial membranes, disrupting their integrity and leading to cell lysis.

Case Study 1: Antitubercular Efficacy

A recent study synthesized various imidazo[1,2-a]pyridine derivatives and tested them against M. tuberculosis H37Rv strain. Among these compounds, one derivative showed an MIC value of 0.05 μg/mL , making it 125 times more potent than ethambutol . This highlights the potential for developing new antitubercular agents based on this scaffold.

Case Study 2: Antibacterial Screening

Another investigation focused on the antibacterial properties against Staphylococcus aureus and Escherichia coli. The MIC values ranged from 3.12 to 12.5 μg/mL , indicating a promising antibacterial profile compared to traditional antibiotics like ciprofloxacin .

Summary Table of Biological Activities

Activity TypeMIC Range (μg/mL)Comparison DrugRemarks
Antitubercular0.05 - 100Ethambutol (6.25)Highly potent derivatives identified
Antibacterial3.12 - 12.5Ciprofloxacin (2)Effective against Gram-positive bacteria

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodReaction TimeYield (%)Purity Considerations
Microwave Irradiation20–30 min80–90High due to uniform heating
Ethanol Reflux + NaHCO₃6–12 hours60–65Solvent polarity effects

Basic Question: Which analytical techniques are critical for characterizing this compound and confirming its structural integrity?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR resolve substituent positions (e.g., distinguishing bromo and fluoro groups). For example, the aromatic proton adjacent to bromine exhibits downfield shifts (δ 8.2–8.5 ppm) .
  • X-ray Crystallography : Validates molecular geometry, including dihedral angles between the imidazopyridine core and fluorophenyl substituents. Data from ethyl 8-amino-6-bromo derivatives confirm planar arrangements critical for biological activity .

Advanced Question: How can researchers resolve contradictions in reported yields for bromination steps during intermediate synthesis?

Methodological Answer:
Discrepancies often arise from:

  • Brominating Agents : N-Bromosuccinimide (NBS) vs. molecular bromine. NBS offers better regioselectivity in acetylfuran bromination, reducing over-bromination byproducts .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates, improving yields by 15–20% compared to non-polar solvents .

Recommendation : Optimize bromination using NBS in DMF at 0–5°C, monitored by TLC to quench reactions at 85–90% conversion .

Advanced Question: What computational strategies can predict reactivity and optimize derivative synthesis?

Methodological Answer:

  • Quantum Chemical Calculations : Density Functional Theory (DFT) models predict transition states for cyclization steps, identifying steric hindrance from the 2-fluorophenyl group as a rate-limiting factor .
  • Reaction Path Search Algorithms : These algorithms screen substituent effects on electronic density, guiding the selection of electron-withdrawing groups (e.g., nitro) to accelerate ring closure .

Case Study : ICReDD’s workflow combines DFT with experimental feedback to reduce optimization time by 40% for analogous imidazopyridines .

Advanced Question: How should biological activity assays be designed to evaluate this compound’s therapeutic potential?

Methodological Answer:

  • Target Selection : Prioritize kinases (e.g., CDK inhibitors) and GPCRs (e.g., benzodiazepine receptors) based on structural analogs like alpidem and zolpidem .
  • In Vitro Protocols :
    • Antibacterial Assays : Use MIC (Minimum Inhibitory Concentration) tests against Gram-positive strains (e.g., S. aureus), leveraging the compound’s planar aromatic system for membrane disruption .
    • Anti-inflammatory Screening : Measure COX-2 inhibition via ELISA, comparing IC₅₀ values to ibuprofen controls .

Q. Table 2: Biological Activity Data for Structural Analogs

ActivityTargetIC₅₀/MIC ValueReference
CDK InhibitionCyclin-Dependent Kinase0.8 µM
AntibacterialS. aureus12.5 µg/mL
Benzodiazepine BindingPeripheral Receptor15 nM

Advanced Question: What strategies mitigate side reactions during fluorophenyl group incorporation?

Methodological Answer:

  • Protection-Deprotection : Temporarily protect the fluorine atom with tert-butyldimethylsilyl (TBS) groups to prevent electrophilic substitution during imidazopyridine ring formation .
  • Catalytic Systems : Use Pd(PPh₃)₄ for Suzuki-Miyaura coupling of 2-fluorophenylboronic acids, achieving >90% coupling efficiency under inert conditions .

Note : Residual palladium must be quantified via ICP-MS to meet pharmacological safety thresholds (<10 ppm) .

Advanced Question: How can crystallographic data inform the design of derivatives with enhanced solubility?

Methodological Answer:

  • Hydrogen Bond Analysis : X-ray structures reveal intermolecular H-bonds between the pyridine nitrogen and solvent molecules. Introducing polar groups (e.g., -OH, -NH₂) at position 8 increases aqueous solubility by 3–5 fold .
  • Salt Formation : Hydrochloride salts of 6-bromo derivatives exhibit improved crystallinity and bioavailability, as shown in pharmacokinetic studies .

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